N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research has shown that thiadiazole derivatives, including compounds similar to the one mentioned, are significant in chemical synthesis. They can undergo various reactions to form complex molecules, which can be essential in developing new drugs or materials. For instance, the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups highlights the versatility of thiadiazole compounds in chemical transformations (Nötzel et al., 2001).
Anticancer Potential
Compounds containing the thiadiazole scaffold have been studied for their anticancer properties. A study on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation revealed that these compounds exhibit promising in vitro anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
Antimicrobial and Anti-inflammatory Applications
Research into bis-heterocyclic derivatives containing thiadiazole moieties has shown significant antimicrobial, anti-inflammatory, and analgesic properties. This highlights the potential of such compounds in developing new treatments for infections and inflammatory conditions (Kumar & Panwar, 2015).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrases by acridine-acetazolamide conjugates, incorporating thiadiazole, suggests a method for therapeutic intervention in conditions where modulation of enzyme activity is beneficial (Ulus et al., 2016).
Synthesis and Biological Activity of Novel Compounds
The synthesis of novel arylazothiazole disperse dyes containing selenium and their application in dyeing polyester fibers demonstrate the diverse applications of thiadiazole derivatives beyond pharmaceuticals. These compounds exhibit antioxidant, antitumor, and antimicrobial activities, suggesting their use in creating biologically active fabrics (Khalifa et al., 2015).
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-9-3-4-10(2)12(7-9)17-13(21)8-23-16-20-19-15(24-16)18-14(22)11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNVTPRBCMHFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.